(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-Imino-6-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(2-methylphenyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-Imino-6-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(2-methylphenyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often formed by cyclization reactions involving appropriate precursors such as amidines or guanidines.
Coupling Reactions: The final compound is obtained by coupling the thiadiazole and pyrimidine rings with the desired substituents using reagents like aldehydes or ketones under specific conditions (e.g., refluxing in ethanol).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-6-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(2-methylphenyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
(6Z)-5-Imino-6-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(2-methylphenyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-5-Imino-6-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(2-methylphenyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways: Cellular signaling pathways that are affected by the compound, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings but different fused rings or substituents.
Uniqueness
(6Z)-5-Imino-6-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(2-methylphenyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific combination of substituents and the resulting chemical properties
Properties
Molecular Formula |
C28H24N4O4S |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-(2-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H24N4O4S/c1-18-6-3-4-9-23(18)27-31-32-25(29)24(26(33)30-28(32)37-27)16-19-10-12-20(13-11-19)35-14-15-36-22-8-5-7-21(17-22)34-2/h3-13,16-17,29H,14-15H2,1-2H3/b24-16-,29-25? |
InChI Key |
OVFULYNGHZNZKH-XAUISYEUSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=N)/C(=C/C4=CC=C(C=C4)OCCOC5=CC=CC(=C5)OC)/C(=O)N=C3S2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=N)C(=CC4=CC=C(C=C4)OCCOC5=CC=CC(=C5)OC)C(=O)N=C3S2 |
Origin of Product |
United States |
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